![molecular formula C10H16ClNO2 B13945003 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Chloromethyl)-6-azaspiro[34]octan-6-yl)acetic acid is a synthetic organic compound that features a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by functionalization to introduce the chloromethyl and acetic acid groups. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to accommodate larger volumes and improve efficiency. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives, which can be useful for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for deprotonation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its spirocyclic core can be used in the design of novel materials with specific mechanical and chemical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are essential to fully understand its effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 1-((2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-6-yl)methyl)azetidine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid stands out due to its specific functional groups, which provide unique reactivity and potential for diverse applications. Its chloromethyl group, in particular, allows for versatile chemical modifications, making it a valuable building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H16ClNO2 |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
2-[2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl]acetic acid |
InChI |
InChI=1S/C10H16ClNO2/c11-5-8-3-10(4-8)1-2-12(7-10)6-9(13)14/h8H,1-7H2,(H,13,14) |
InChI-Schlüssel |
SJDBTGMXATXBPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CC(C2)CCl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


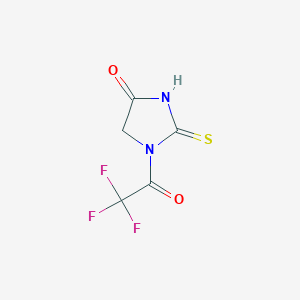
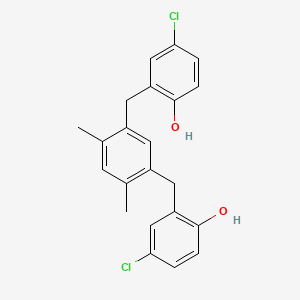
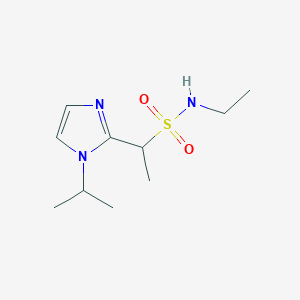
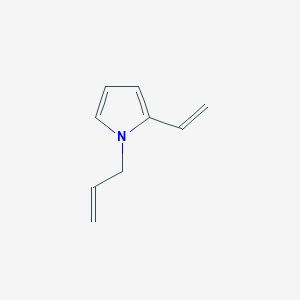
![3-Chloro-5-(3,5-dimethyl-pyrazol-1-yl)-2-[1,3]dioxolan-2-yl-pyrazine](/img/structure/B13944948.png)
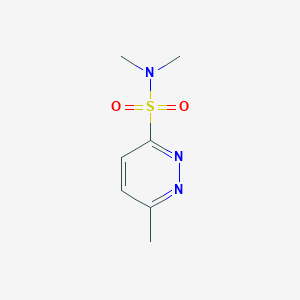
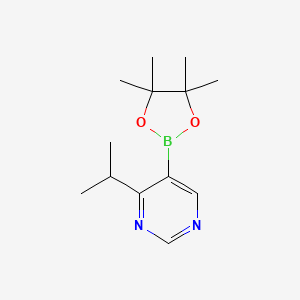
![1-(1,2-Dihydroacenaphthylen-1-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13944957.png)
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)

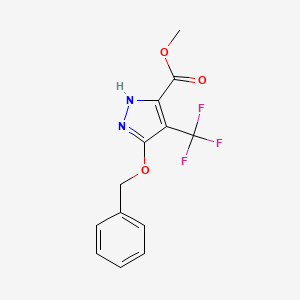
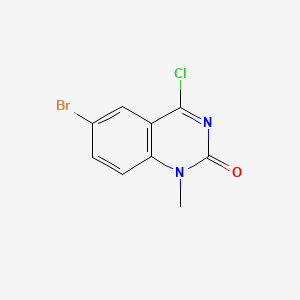
![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)

